cyclopropanecarboxylate synthesis reaction mechanism
cyclopropanecarboxylate synthesis reaction mechanism
An In-depth Technical Guide to the Synthesis of Cyclopropanecarboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclopropane (B1198618) ring is a highly valuable structural motif in medicinal chemistry and natural product synthesis. Its unique conformational rigidity and electronic properties often lead to enhanced potency, improved metabolic stability, and fine-tuned pharmacological profiles in drug candidates. Consequently, the development of robust and stereoselective methods for the synthesis of cyclopropanes, particularly those bearing functional handles like the carboxylate group, is of paramount importance. This guide provides a comprehensive overview of the core synthetic strategies for accessing cyclopropanecarboxylates, with a focus on their reaction mechanisms, experimental protocols, and comparative data.
Transition Metal-Catalyzed Cyclopropanation of Alkenes
One of the most powerful and versatile methods for constructing cyclopropanecarboxylates is the transition metal-catalyzed reaction of an alkene with a diazoacetate, typically ethyl diazoacetate (EDA). This approach offers broad substrate scope and allows for a high degree of control over stereoselectivity.[1][2] Catalysts based on rhodium, copper, and cobalt are most commonly employed.[1][3][4]
Reaction Mechanism
The generally accepted mechanism involves the reaction of the diazo compound with the metal catalyst to form a highly reactive metal-carbene intermediate after the expulsion of nitrogen gas.[1][5] This electrophilic carbene is then transferred to the nucleophilic double bond of the alkene in a concerted fashion.[1] The stereochemical outcome of the reaction is determined by the trajectory of the alkene's approach to the metal-carbene complex, which can be influenced by the ligands on the metal catalyst.[1]
Caption: Mechanism of Metal-Catalyzed Cyclopropanation.
Quantitative Data
The choice of catalyst and ligands is crucial for controlling both diastereoselectivity and enantioselectivity. Rhodium(II) carboxylate complexes, particularly those with chiral ligands, are highly effective for asymmetric cyclopropanation.[6][7]
| Catalyst | Alkene | Diazo Compound | Yield (%) | d.r. (trans:cis) | ee (%) (trans/cis) | Reference |
| Rh₂(OAc)₄ | Styrene (B11656) | Ethyl Diazoacetate | High | Varies | N/A | [8] |
| Rh₂(S-TCPTAD)₄ | Ethyl Acrylate | t-Butyl Phenyldiazoacetate | 78 | >99:1 | 91 | [7] |
| Rh₂(S-TCPTAD)₄ | Acrylonitrile | Oxazole Diazoacetate | 96 | >99:1 | 97 | [7] |
| Cu(acac)₂ | Electron-deficient enones | Phenyldiazomethane (B1605601) | High | N/A | N/A | [4] |
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene
This protocol is adapted from established methods for rhodium-catalyzed cyclopropanations.[8]
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the rhodium(II) acetate (B1210297) dimer catalyst (e.g., 0.01 mmol).
-
Solvent and Substrate Addition: Add anhydrous dichloromethane (B109758) (5 mL) followed by styrene (2.0 mmol).
-
Reactant Addition: Prepare a solution of ethyl diazoacetate (EDA) in anhydrous dichloromethane. Add the EDA solution to the flask dropwise via a syringe pump over several hours to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the ethyl 2-phenylcyclopropane-1-carboxylate isomers.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that uses an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple.[9][10] It is a stereospecific reaction where the configuration of the alkene is preserved in the cyclopropane product.[9][11] This method can be applied to α,β-unsaturated esters like acrylates to yield cyclopropanecarboxylates.
Reaction Mechanism
The active reagent, often represented as ICH₂ZnI, is a carbenoid rather than a free carbene.[12] The reaction is thought to proceed through a concerted, "butterfly" transition state where the methylene (B1212753) group is delivered to the same face of the double bond.[10][13] The presence of directing groups, such as hydroxyls, can influence the facial selectivity of the addition.[12]
Caption: Mechanism of the Simmons-Smith Reaction.
Quantitative Data
The Simmons-Smith reaction is known for its reliability and functional group tolerance. Yields are generally good, and high diastereoselectivity can be achieved, especially with directing groups.
| Alkene Substrate | Modifying Conditions | Yield (%) | d.r. | Notes | Reference |
| Unfunctionalized Alkenes | Furukawa Mod. (Et₂Zn) | Good to High | N/A | Generally preferred for simple alkenes | [9] |
| Allylic Alcohols | Standard Zn(Cu) | Good | High | Hydroxyl group directs syn-addition | [12] |
| β-Keto Esters | Furukawa Mod. (Et₂Zn) | Good | N/A | Forms γ-keto ester via cyclopropane intermediate | [9] |
Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is a general representation of the procedure.
-
Preparation: In a flask under an inert atmosphere (e.g., argon), add the zinc-copper couple.
-
Reagent Formation: Add a solution of diiodomethane in an anhydrous ether solvent (e.g., diethyl ether or THF). The mixture may be gently heated or sonicated to initiate the formation of the organozinc reagent.[12]
-
Substrate Addition: Cool the mixture in an ice bath and add a solution of the allylic alcohol substrate in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography.
Michael-Initiated Ring Closure (MIRC)
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for synthesizing highly functionalized cyclopropanes. The process involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, creating an enolate intermediate that subsequently undergoes intramolecular nucleophilic substitution to close the three-membered ring.[14]
Reaction Mechanism
The reaction is initiated by the addition of a stabilized carbanion (e.g., from a malonic ester) to an α,β-unsaturated compound. This creates a new carbanion, which then acts as an internal nucleophile, displacing a leaving group on an adjacent carbon to form the cyclopropane ring in an intramolecular Sₙ2 reaction. The Bingel reaction, used to functionalize fullerenes, is a well-known example of this pathway.[15][16]
Caption: Mechanism of Michael-Initiated Ring Closure (MIRC).
Quantitative Data
MIRC reactions often proceed with high yields and can exhibit excellent diastereoselectivity, which can be controlled by chiral auxiliaries on the Michael acceptor or by using chiral catalysts.[14]
| Nucleophile | Michael Acceptor | Conditions | Yield (%) | d.r. | ee (%) | Reference |
| Diethyl bromomalonate | Fullerene (C₆₀) | DBU, Toluene | 45 | N/A | N/A | [15] |
| Sulfonium Ylides | Electron-poor dienes | Base | up to 99 | >95:5 (trans:cis) | N/A | [17] |
| α-bromo-methylmalonate | 2-Arylidene-1,3-indandiones | Chiral Catalyst | 74-96 | N/A | 60-85 | [14] |
Experimental Protocol: Bingel Reaction (Fullerene Cyclopropanation)
This protocol is a representative example of a MIRC-type reaction.[15][18]
-
Preparation: In a flask, dissolve C₆₀ fullerene in a suitable solvent like toluene.
-
Reagent Addition: Add diethyl bromomalonate to the solution.
-
Base Addition: Add a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) to generate the malonate carbanion in situ.[15]
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid.
-
Monitoring and Workup: Monitor the reaction by TLC or HPLC. Once complete, quench the reaction (e.g., with water if NaH was used) and perform an extractive workup.
-
Purification: The product, a methanofullerene, is purified by column chromatography, often using silica gel or carbon disulfide to separate the product from unreacted C₆₀.[18]
Enzymatic Cyclopropanation
Biocatalytic methods for cyclopropanation have emerged as a powerful strategy for accessing enantioenriched cyclopropanes.[19] Engineered heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, can catalyze carbene transfer reactions with exceptional levels of stereocontrol, often surpassing traditional chemical catalysts.[20][21]
Reaction Mechanism and Workflow
The mechanism is analogous to transition-metal catalysis, where the iron-containing heme cofactor forms a carbene intermediate from a diazo precursor.[22] The protein scaffold creates a chiral environment that dictates the trajectory of the alkene's approach, leading to high enantioselectivity.
Caption: General workflow for enzymatic cyclopropanation.
Quantitative Data
Enzymatic methods are distinguished by their extremely high enantioselectivities for specific substrates.
| Enzyme | Alkene | Carbene Precursor | Yield (%) | d.r. | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Mb(H64V,V68G) | Various | Ethyl α-diazopyruvate | High | High | up to 99 |[19] | | RmaNOD variant | Boronate-alkene | Diazoacetonitrile | High | cis or trans | High |[20] | | Engineered Tautomerase | Cinnamaldehyde | Diethyl 2-chloromalonate | High | up to 25:1 | up to 99 |[22] |
Experimental Protocol: General Biocatalytic Cyclopropanation
This protocol is a generalized procedure based on published methods.[21][23]
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., 50 mM potassium phosphate, pH 7.0-8.0). Degas the buffer thoroughly.
-
Reaction Setup: In a sealed vial under an inert atmosphere, add the buffer and a solution of the engineered enzyme.
-
Substrate Addition: Add the alkene substrate, often dissolved in a co-solvent like DMF or ethanol.
-
Initiation: Initiate the reaction by adding the diazo compound (e.g., ethyl diazoacetate). In many setups, a reducing agent like sodium dithionite (B78146) is required to ensure the heme iron is in the active Fe(II) state.
-
Incubation: Stir the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 12-24 hours).
-
Workup: Quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis and Purification: Dry the organic layer, concentrate it, and analyze the crude mixture by chiral GC or HPLC to determine yield, diastereoselectivity, and enantiomeric excess. Purify by flash chromatography if necessary.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
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- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 4. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Simmons-Smith Reaction [organic-chemistry.org]
- 13. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 15. Bingel reaction - Wikipedia [en.wikipedia.org]
- 16. Bingel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sas.rochester.edu [sas.rochester.edu]
